Bacmecillinam

概要

説明

バクメシリナムは、ベータラクタム系抗生物質に属する半合成ペニシリン誘導体です。主に細菌感染症、特にグラム陰性菌による感染症の治療に使用されます。 バクメシリナムは、細菌細胞壁の合成を阻害する独自の作用機序により、尿路感染症やその他の細菌感染症の治療に有効であることが知られています .

2. 製法

合成経路および反応条件: バクメシリナムは、複数段階のプロセスによって合成されます。 合成は、1’-エトキシカルボニルオキシエチル6-アミノペニシラナートの調製から始まり、次にクロロホルム中、-30℃でトリエチルアミンの存在下、1-ヘキサメチレンイミノカルボキシアルデヒドジメチルアセテートと反応させます . この反応により、最終生成物としてバクメシリナムが得られます。

工業生産方法: バクメシリナムの工業生産は、上記と同様の反応条件を用いた大規模合成を行います。このプロセスは、高収率と高純度を実現するために最適化されており、最終製品が医薬品規格を満たすことが保証されます。

準備方法

Synthetic Routes and Reaction Conditions: Bacmecillinam is synthesized through a multi-step process. The synthesis begins with the preparation of 1’-ethoxycarbonyloxyethyl 6-aminopenicillanate, which is then reacted with 1-hexamethyleneiminocarboxaldehyde dimethylacetate in the presence of triethylamine in chloroform at -30°C . This reaction yields this compound as the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.

化学反応の分析

反応の種類: バクメシリナムは、加水分解、酸化、置換などのさまざまな化学反応を起こします。これらの反応は、体内の代謝と排泄に不可欠です。

一般的な試薬および条件:

加水分解: バクメシリナムは、水溶液中で加水分解され、メシリナムおよびその他の代謝産物を生成します.

酸化: 酸化剤の存在下で酸化反応が起こり、酸化誘導体が生成されます。

置換: 親電子求核剤との置換反応が起こり、置換誘導体が生成されます。

生成される主な生成物: これらの反応から生成される主な生成物には、メシリナムおよびさまざまな酸化誘導体と置換誘導体が含まれます .

科学的研究の応用

Pharmacokinetics of Bacmecillinam

The pharmacokinetic profile of this compound has been studied extensively. A significant study demonstrated that this compound exhibits superior bioavailability compared to its prodrug pivmecillinam. In a randomized trial involving healthy volunteers, this compound showed higher peak plasma levels and a greater area under the plasma concentration-time curve (AUC) when administered at doses of 100 mg, 200 mg, and 400 mg. The elimination half-life ranged from 0.8 to 1.1 hours, with urinary recovery rates indicating effective renal excretion of the drug .

Clinical Efficacy in Urinary Tract Infections

This compound is primarily utilized for treating uncomplicated urinary tract infections (UTIs). Its mechanism of action involves binding to penicillin-binding proteins, which inhibits bacterial cell wall synthesis, particularly against Gram-negative bacteria such as Escherichia coli and other Enterobacteriaceae. Studies have shown that this compound maintains a low resistance profile compared to other antibiotics commonly used for UTIs. For instance, less than 2% of E. coli isolates demonstrate resistance to mecillinam, making it a reliable option for empirical treatment .

Efficacy Against Resistant Strains

Recent evaluations have highlighted this compound's effectiveness against multi-drug resistant strains of E. coli and Klebsiella pneumoniae. A study analyzing clinical isolates from patients with UTIs in the United States indicated that mecillinam exhibited high susceptibility rates (approximately 92% for multi-drug resistant strains), suggesting its potential as a first-line therapy in resistant infections .

Case Study: Use in Pregnant Women

This compound has also been documented as a safe treatment option during pregnancy. Clinical studies have confirmed its efficacy and safety profile in pregnant women suffering from UTIs, with minimal impact on normal flora and low incidence of adverse effects such as diarrhea or vaginitis .

Summary of Case Studies

| Study | Population | Findings |

|---|---|---|

| Study on pharmacokinetics | Healthy volunteers | This compound showed higher bioavailability than pivmecillinam; effective renal excretion demonstrated. |

| UTI treatment in pregnant women | Pregnant women | Confirmed efficacy and safety; low resistance rates observed among treated patients. |

| Resistance profile analysis | UTI patients in the US | High susceptibility of mecillinam against multi-drug resistant strains; recommended as first-line therapy. |

作用機序

バクメシリナムは、細菌細胞壁の生合成を阻害することで効果を発揮します。これは、細胞壁合成に不可欠なペニシリン結合タンパク質(PBP)を特異的に標的にします。 これらのタンパク質に結合することで、バクメシリナムは細菌細胞壁の形成を阻害し、細胞溶解と死をもたらします .

類似の化合物:

メシリナム: 作用機序が類似した密接に関連する化合物。

ピブメシリナム: メシリナムのプロドラッグであり、経口でよく吸収され、体内でメシリナムに変換されます.

アンプシリン: より広いスペクトル活性を有する別のベータラクタム系抗生物質。

独自性: バクメシリナムは、グラム陰性菌に対する高い特異性と、他のベータラクタム系抗生物質とは異なる機序による細菌細胞壁の合成阻害能力を備えていることで独自性があります .

類似化合物との比較

Mecillinam: A closely related compound with a similar mechanism of action.

Pivmecillinam: A prodrug of mecillinam that is well absorbed orally and converted to mecillinam in the body.

Ampicillin: Another beta-lactam antibiotic with a broader spectrum of activity.

Uniqueness: Bacmecillinam is unique due to its high specificity for gram-negative bacteria and its ability to inhibit bacterial cell wall synthesis through a distinct mechanism compared to other beta-lactam antibiotics .

生物活性

Bacmecillinam, a derivative of mecillinam, is an amidinopenicillin antibiotic known for its unique mechanism of action that primarily targets penicillin-binding proteins (PBPs). This article provides a comprehensive overview of the biological activity of this compound, focusing on its efficacy against various bacterial pathogens, particularly in the context of urinary tract infections (UTIs), and includes relevant data tables and case studies.

This compound exerts its antibacterial effects by binding to PBP-2, which is essential for bacterial cell wall synthesis. This binding disrupts the normal cross-linking of peptidoglycan layers, leading to cell lysis and death. Unlike many other β-lactams, this compound is particularly effective against gram-negative bacteria, making it a valuable option in treating infections caused by resistant strains.

Efficacy Against Uropathogens

Recent studies have demonstrated that this compound exhibits significant activity against common uropathogens. A systematic review analyzed the susceptibility of Enterobacterales to this compound, revealing high susceptibility rates:

| Pathogen | Susceptibility Rate (%) |

|---|---|

| Escherichia coli | 90+ |

| Klebsiella pneumoniae | 72.8 |

| Proteus spp. | 85 |

| Enterobacter cloacae | 75 |

| Citrobacter spp. | 65 |

These findings indicate that this compound remains a potent option for treating UTIs, particularly those caused by multidrug-resistant (MDR) strains .

Case Study 1: Treatment of UTI in a Patient with MDR Strains

A 48-year-old female patient presented with a community-acquired UTI caused by an MDR strain of E. coli. After failing treatment with standard antibiotics, she was administered this compound. The patient showed significant clinical improvement within 48 hours, with microbiological clearance confirmed by follow-up cultures.

Case Study 2: Efficacy Against Extended-Spectrum Beta-Lactamase (ESBL) Producers

In another case involving a male patient with recurrent UTIs due to ESBL-producing Klebsiella pneumoniae, this compound was chosen as part of the treatment regimen. The patient's symptoms resolved after a course of this compound, and subsequent urine cultures showed no growth of the pathogen.

Comparative Studies

A study conducted from 2017 to 2020 assessed the activity of this compound against clinical isolates from patients with UTIs in the United States. The results indicated that this compound had comparable efficacy to fosfomycin in treating infections caused by MDR strains:

| Antibiotic | Efficacy Against MDR Isolates (%) |

|---|---|

| This compound | 92.2 |

| Fosfomycin | 93.8 |

This highlights this compound's potential as a first-line treatment option for uncomplicated UTIs caused by resistant bacteria .

Resistance Patterns

Despite its effectiveness, resistance to this compound has been observed in certain bacterial strains. Notably, carbapenem-resistant Enterobacterales (CRE) show variable susceptibility:

- OXA-48-like producers: ~70% susceptibility

- NDM producers: ~84% susceptibility

- KPC producers: ~0% susceptibility

These patterns suggest that while this compound can be effective against some resistant strains, it may not be suitable for all types of carbapenemase-producing bacteria .

特性

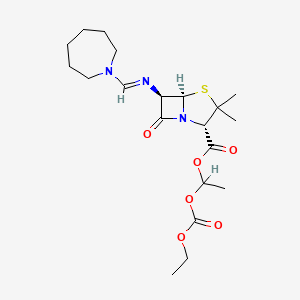

IUPAC Name |

1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O6S/c1-5-27-19(26)29-13(2)28-18(25)15-20(3,4)30-17-14(16(24)23(15)17)21-12-22-10-8-6-7-9-11-22/h12-15,17H,5-11H2,1-4H3/t13?,14-,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKFBADIZIDYBU-UCMJJCQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2N=CN3CCCCCC3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2N=CN3CCCCCC3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76996-24-2 (unspecified hydrochloride) | |

| Record name | Bacmecillinam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050846452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID801023645 | |

| Record name | Bacmecillinam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50846-45-2 | |

| Record name | Bacmecillinam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50846-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bacmecillinam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050846452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacmecillinam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BACMECILLINAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/942B99D5UK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。